molecular formula C18H26N2O4 B7929620 {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7929620
M. Wt: 334.4 g/mol
InChI Key: OEQLEBDTAPWNDN-UHFFFAOYSA-N
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Description

{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound features a pyrrolidine ring, an acetic acid moiety, and a benzyloxycarbonyl-protected isopropylamine group, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-penten-1-amine.

    Introduction of the Benzyloxycarbonyl Group: The isopropylamine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions to form the benzyloxycarbonyl-protected isopropylamine.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the benzyloxycarbonyl-protected isopropylamine reacts with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free isopropylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas (H2) can be used for deprotection.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: Free isopropylamine derivative.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with pyrrolidine or acetic acid derivatives.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a starting point for drug discovery and development.

Industry

The compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The benzyloxycarbonyl group can act as a protecting group, while the acetic acid moiety can participate in esterification or amidation reactions.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.

    {2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    {2-[(Benzyloxycarbonyl-propyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

2-[2-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)20(11-16-9-6-10-19(16)12-17(21)22)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQLEBDTAPWNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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